molecular formula C23H40N8O6 B601677 Dipyridamole impurity B CAS No. 16908-47-7

Dipyridamole impurity B

Cat. No. B601677
CAS RN: 16908-47-7
M. Wt: 524.63
InChI Key:
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Description

Dipyridamole impurity B is an impurity standard of Dipyridamole . Dipyridamole is a medication with antiplatelet and vasodilator properties, commonly used in combination with other drugs for the prevention of blood clots following cardiac valve replacement surgery and to reduce the risk of stroke in certain individuals .


Synthesis Analysis

The chemical name for Dipyridamole impurity B is 2,2’,2",2’‘’,2’‘’‘,2’‘’‘’-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol . The synthesis of Dipyridamole impurity B is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular structure of Dipyridamole impurity B can be represented by the SMILES string: OCCN(CCO)C1=NC2=C(N3CCCCC3)N=C(N(CCO)CCO)N=C2C(N(CCO)CCO)=N1 .


Physical And Chemical Properties Analysis

Dipyridamole impurity B has a molecular weight of 504.63 . The melting point is 165-166 °C (lit.) . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Stability Testing

This impurity is used in stability testing to monitor the degradation of dipyridamole over time. The presence of impurity B can indicate the breakdown of the drug under various conditions, which is essential for determining the shelf life of the product .

Pharmacokinetic Studies

In pharmacokinetic studies, Dipyridamole impurity B can be measured to understand the metabolism and excretion of dipyridamole. This helps in understanding how the drug interacts with the body and in optimizing dosage regimens .

Drug-Excipient Compatibility

Research into drug-excipient compatibility involves studying the interaction between dipyridamole and other substances in a formulationDipyridamole impurity B can form due to reactions with excipients like tartaric acid, affecting the drug’s stability and release .

Formulation Development

During the development of new formulations, identifying and quantifying Dipyridamole impurity B is essential. It helps in refining the process to minimize impurities and ensure a high-quality final product .

Regulatory Compliance

Regulatory agencies require the identification and control of impuritiesDipyridamole impurity B is one such impurity that must be monitored to comply with international standards like those set by the ICH and FDA .

Analytical Method Development

Developing analytical methods for detecting Dipyridamole impurity B is vital for the pharmaceutical industry. These methods are used to ensure that the impurity levels are within acceptable limits .

Research on Drug Interactions

Studying Dipyridamole impurity B can also provide insights into potential drug interactions. Understanding how dipyridamole interacts with other drugs can lead to safer and more effective medication regimens .

Mechanism of Action

Target of Action

Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.

Mode of Action

The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that Dipyridamole impurity B may have a similar mode of action, but specific studies on this impurity are needed to confirm this.

Biochemical Pathways

Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes

Pharmacokinetics

Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of Dipyridamole impurity B may be influenced by these factors, but specific studies are needed to confirm this.

Result of Action

Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that Dipyridamole impurity B may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of Dipyridamole impurity B may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .

Safety and Hazards

Dipyridamole impurity B is harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure .

properties

IUPAC Name

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAFWTHGUALHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168643
Record name RA-136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16908-47-7
Record name RA-136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RA-136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RA-136
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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